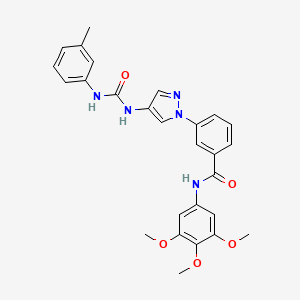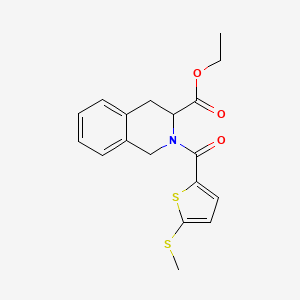
毒毛旋花子苷
描述
K-Strophanthin-Beta is a cardiac glycoside found in the seeds of the plant Strophanthus kombe and other species of the genus Strophanthus . It is known for its potent effects on the heart and has been used historically in traditional medicine and as an arrow poison . The compound is a cardenolide glycoside, which means it has a steroid structure with a lactone ring and sugar moieties attached .
科学研究应用
K-毒毛旋花子苷-β有几个科学研究应用:
化学: 它被用作模型化合物来研究强心苷的结构和反应性。
生物学: 该化合物用于研究强心苷对细胞过程的影响,包括离子转运和信号转导。
作用机制
K-毒毛旋花子苷-β通过抑制钠-钾ATP酶膜泵发挥作用。 这种抑制导致细胞内钠和钙浓度增加,从而增强心肌细胞的收缩力 . 该化合物也影响心脏的电活动,增加第4期去极化斜率并缩短动作电位持续时间 .
生化分析
Biochemical Properties
Strophanthin interacts with various enzymes and proteins within the body. It is known to have a positive effect on heart function by increasing the contractility of the heart muscle and regulating the heart rate, which contributes to improved blood flow and oxygen supply to the heart muscle . The compound Strophanthin plays a significant role in these biochemical reactions .
Cellular Effects
Strophanthin has a profound impact on various types of cells and cellular processes. It influences cell function by interfering with the sodium-potassium balance of the cells . This effect is particularly evident in heart muscle cells, where Strophanthin increases the contractility of the heart muscle .
Molecular Mechanism
The mechanism of action of Strophanthin involves its interaction with the Na-K-ATPase membrane pump . Once Strophanthin binds to this enzyme, the enzyme ceases to function, leading to an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote activation of contractile proteins such as actin and myosin .
Temporal Effects in Laboratory Settings
In laboratory settings, Strophanthin has been observed to cause a slight increase in cardiac index, heart rate, and peak gradient over time .
Dosage Effects in Animal Models
The effects of Strophanthin vary with different dosages in animal models .
Metabolic Pathways
Strophanthin is involved in several metabolic pathways. It is known to influence the sodium-potassium pump, a crucial enzyme in cellular metabolism .
Transport and Distribution
It is known that Strophanthin is absorbed at varying rates when administered orally or intravenously
准备方法
合成路线和反应条件
K-毒毛旋花子苷-β可以通过环毛旋花子苷与乙酰溴代-D-葡萄糖缩合,然后皂化来合成 . 该过程包括多个步骤,包括提取、蒸发和结晶。 植物的根部用乙醇处理,提取物用醋酸铅和硫酸钠处理以去除杂质 . 最终产物通过用氯仿和乙醇反复萃取,然后结晶获得 .
工业生产方法
K-毒毛旋花子苷-β的工业生产涉及类似的提取和纯化过程,但规模更大。 植物材料被加工以提取糖苷,然后使用色谱和结晶技术进行纯化 .
化学反应分析
反应类型
K-毒毛旋花子苷-β会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以改变分子中存在的醛基。
取代: 取代反应可以在连接到甾体核心的糖基上发生.
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应通常在受控条件下进行,例如特定的温度和pH值 .
形成的主要产物
相似化合物的比较
属性
IUPAC Name |
5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIREUBIEIPPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560-53-2, 11005-63-3 | |
| Record name | Strophanthin K | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Strophanthin K | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Strophanthin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3β,5β)-3-[(2,6-dideoxy-4-O-β-D-glucopyranosyl-3-O-methyl-β-D\-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Strophanthin in cardiac tissue?
A1: Strophanthin primarily targets the sodium-potassium pump (Na+/K+ ATPase) present in cardiac muscle cells [, , ].
Q2: How does Strophanthin binding to Na+/K+ ATPase affect cardiac muscle contraction?
A2: By inhibiting Na+/K+ ATPase, Strophanthin disrupts the normal sodium and potassium ion balance across the cell membrane. This disruption leads to an increase in intracellular calcium concentration, which in turn enhances the force of cardiac muscle contraction [, , , ].
Q3: Does Strophanthin impact the electrical activity of the heart?
A5: Yes, Strophanthin influences the electrophysiological properties of the heart. Studies show that it can prolong or accelerate repolarization in ventricular muscle, depending on the stimulation rate []. It also affects the current-voltage relationship in Purkinje fibers, initially increasing and later decreasing membrane resistance [].
Q4: What is known about the molecular structure of Strophanthin?
A6: While the provided research doesn't detail specific spectroscopic data for Strophanthin, it does highlight that Convallatoxin, a type of Strophanthin, has been identified as the 1-Rhamnoside of k-Strophanthidin [].
Q5: How does the stability of Strophanthin in aqueous solutions vary?
A7: Research indicates that the stability of crystalline Strophanthin in aqueous solutions can be affected by factors like pH and the type of glass container used for storage []. Alkaline pH and softer glass varieties can lead to deterioration and a decrease in potency [].
Q6: How does the route of administration affect Strophanthin absorption?
A8: Strophanthin exhibits poor and irregular absorption when administered orally or sublingually [, , ]. Intravenous administration is the most effective route for achieving rapid and reliable therapeutic levels [, , ]. Intramuscular administration, while possible, is less common due to the need for a rapidly absorbed formulation [].
Q7: What is the half-life of Strophanthin?
A10: Following intravenous administration, the half-life of Strophanthin has been estimated to be around 11 hours [].
Q8: How does the presence of other drugs influence the effects of Strophanthin?
A11: Research demonstrates that various drugs can interact with Strophanthin, altering its pharmacodynamic and pharmacokinetic properties. For instance, premedication with agents like atropine and promedol can increase the tolerance to Strophanthin [], while anesthetic agents like ether can reduce tolerance [].
Q9: Do cardiac diseases modify the response to Strophanthin?
A12: Yes, the presence of cardiac diseases, particularly myocardial infarction, can significantly alter the tolerance and sensitivity to Strophanthin, often leading to hypersensitivity [, , ]. This heightened sensitivity necessitates careful dosage adjustments and monitoring in clinical settings.
Q10: What animal models have been used to study Strophanthin's effects?
A13: A range of animal models, including frogs, cats, rats, mice, and dogs, have been utilized in Strophanthin research [, , , , , , , , , , , , ]. These models provide insights into the compound's effects on different aspects of cardiac function, toxicity, and potential therapeutic applications.
Q11: Has Strophanthin been investigated for therapeutic applications beyond heart failure?
A14: While primarily known for its effects on the heart, Strophanthin has been explored for other potential therapeutic applications. For instance, research suggests a possible anticonvulsant effect in mice models of pentylenetetrazole-induced seizures []. Further research is needed to fully understand these additional effects and their potential clinical relevance.
Q12: What are the main safety concerns associated with Strophanthin use?
A15: Strophanthin has a narrow therapeutic index, meaning the effective dose is close to the toxic dose [, , , ]. Overdosing can lead to serious cardiac adverse effects, including life-threatening arrhythmias [, , , , , ]. Careful dose titration and monitoring are crucial to ensure patient safety.
Q13: How does hypersensitivity to Strophanthin manifest?
A16: Hypersensitivity to Strophanthin can manifest as an increased susceptibility to its toxic effects, even at lower doses. This can present as cardiac arrhythmias, conduction disturbances, and other signs of cardiac instability [, , ].
Q14: Are there specific factors that increase the risk of Strophanthin toxicity?
A17: Several factors can increase the risk of Strophanthin toxicity, including pre-existing cardiac conditions like myocardial infarction [, , ], electrolyte imbalances, and interactions with other medications []. Understanding these risk factors is critical for safe and effective clinical use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


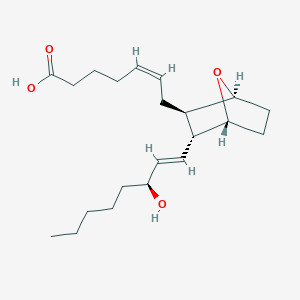
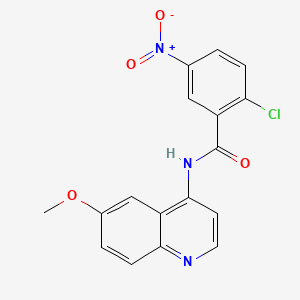
![[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B610969.png)
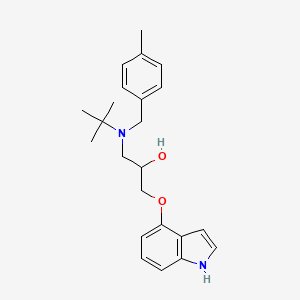
![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)
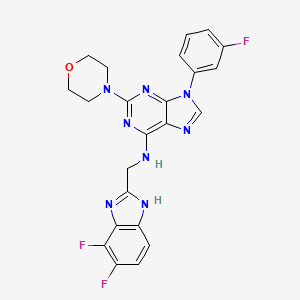
![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B610974.png)
